molecular formula C17H20O2S B14370948 [(4-Phenoxybutane-1-sulfinyl)methyl]benzene CAS No. 90183-95-2

[(4-Phenoxybutane-1-sulfinyl)methyl]benzene

Cat. No.: B14370948
CAS No.: 90183-95-2
M. Wt: 288.4 g/mol
InChI Key: MKDJDKDSYGMNQQ-UHFFFAOYSA-N
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Description

[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene typically involves the reaction of 4-phenoxybutane-1-sulfinyl chloride with benzyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenoxybutane-1-sulfinyl)methyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Phenoxybutane-1-sulfinyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl and phenoxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    [(4-Phenoxybutane-1-sulfonyl)methyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    [(4-Phenoxybutane-1-thio)methyl]benzene: Similar structure but with a thioether group instead of a sulfinyl group.

    [(4-Phenoxybutane-1-oxy)methyl]benzene: Similar structure but with an ether group instead of a sulfinyl group.

Uniqueness

[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is unique due to its specific combination of a phenoxybutane chain and a sulfinyl group attached to a benzene ring

Properties

CAS No.

90183-95-2

Molecular Formula

C17H20O2S

Molecular Weight

288.4 g/mol

IUPAC Name

4-phenoxybutylsulfinylmethylbenzene

InChI

InChI=1S/C17H20O2S/c18-20(15-16-9-3-1-4-10-16)14-8-7-13-19-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2

InChI Key

MKDJDKDSYGMNQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCCCOC2=CC=CC=C2

Origin of Product

United States

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